Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate
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Overview
Description
Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound has a unique structure that includes a fused ring system, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods could include continuous flow reactors and automated synthesis processes to handle large volumes of reactants and products efficiently. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may modulate these pathways by binding to the active sites of enzymes or receptors, thereby altering their activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: These compounds also contain heterocyclic ring structures and have similar applications in medicinal chemistry and material science.
Indole Derivatives: Known for their biological activities and used in the synthesis of pharmaceuticals.
Uniqueness
What sets Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate apart is its unique fused ring system, which provides distinct chemical properties and reactivity. This makes it a valuable compound for developing new chemical entities and exploring novel biological activities .
Biological Activity
Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique bicyclic structure. This article delves into the biological activity of this compound, synthesizing findings from various research studies and highlighting its pharmacological applications.
Structural Characteristics
The compound features a pyrrole ring fused to a cycloheptane framework , with a molecular formula of C₁₅H₁₅NO₂ and a molecular weight of approximately 241.29 g/mol. The methyl ester group at the carboxylate position enhances its solubility and reactivity in biological systems.
Biological Activity Overview
Research indicates that compounds structurally related to this compound exhibit various biological activities. Notably, preliminary studies suggest potential interactions with GABA receptors , which could influence synaptic transmission and neuronal excitability. However, specific biological activity for this compound remains under investigation.
Key Findings on Biological Activity
- Neuropharmacological Effects : Initial data suggest that the compound may act as a modulator of GABAergic activity, which is critical for neurological function.
- Antitumor Potential : Similar compounds have shown antiproliferative effects against various human tumor cell lines, indicating that further exploration of this compound's anticancer properties is warranted .
- Other Pharmacological Activities : Compounds with similar structures have been associated with anti-inflammatory and antimicrobial activities, suggesting a broader pharmacological profile for this compound may exist .
Comparative Analysis with Related Compounds
To better understand the potential of this compound in medicinal chemistry, it is useful to compare it with other similar compounds. The following table summarizes key structural features and biological activities of related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 3-amino-4-methylthiophene-2-carboxylate | Contains a thiophene ring | Exhibits different biological activity due to sulfur presence |
Ethyl 4,5-dihydrobenzo[b]thiophene-2-carboxylate | Features a thiophene instead of pyrrole | Different electronic properties affecting reactivity |
N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo [6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide | High selectivity for cannabinoid CB1 receptor | Potential therapeutic applications in neurological disorders |
This comparison highlights the unique bicyclic structure of this compound and its potential advantages in drug development compared to its analogs.
Case Studies and Research Insights
Several studies have explored the synthesis and bioactivity of related compounds:
- Antitumor Activity : A study demonstrated that certain pyrazole derivatives exhibited notable cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), emphasizing the importance of structural modifications for enhancing efficacy against specific cancer types .
- GABA Receptor Modulation : Research focusing on similar bicyclic compounds has indicated their potential as GABA receptor modulators. This could lead to advancements in treating neurological disorders such as epilepsy and anxiety disorders.
- Synergistic Effects : Some pyrazole derivatives showed enhanced activity when combined with established chemotherapeutic agents like doxorubicin. This synergy suggests a promising avenue for developing combination therapies involving this compound .
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl 3-azatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),4,10,12-pentaene-5-carboxylate |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)13-9-16-14-11-7-3-2-5-10(11)6-4-8-12(13)14/h2-3,5,7,9,16H,4,6,8H2,1H3 |
InChI Key |
XOAFPFNCOMQNKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C1CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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